![molecular formula C12H10ClN3O2 B2860714 2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-08-6](/img/structure/B2860714.png)
2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
A study detailed the synthesis of a compound related to "2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide," which demonstrated notable antioxidant, analgesic, and anti-inflammatory activities. The synthesized compound was evaluated for its in vitro and in vivo activities, showcasing its potential as a therapeutic agent in managing conditions associated with oxidative stress, pain, and inflammation (Nayak et al., 2014).
Crystal Structure and Characterization
Another research effort focused on the crystal structure and characterization of a closely related compound, "2-Phenyl-N-(pyrazin-2-yl)acetamide." The study provided insights into the molecular and crystalline structure, employing techniques like single-crystal X-ray diffraction, FTIR, and NMR spectroscopy. This foundational research supports further exploration of similar compounds in various applications, including material science and drug development (Nayak et al., 2014).
Antioxidant Activity of Coordination Complexes
Research on pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes revealed significant antioxidant activity. These complexes were synthesized, characterized, and their crystal structures were analyzed, demonstrating the influence of hydrogen bonding on self-assembly processes. The study highlights the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Nonlinear Optical Properties
A theoretical investigation into the nonlinear optical properties of crystalline structures related to "this compound" aimed to understand their potential in optical applications. The study used computational methods to assess the linear and nonlinear optical behavior, positioning these compounds as promising candidates for photonic devices (Castro et al., 2017).
Anticancer Activity
A notable study designed and synthesized certain derivatives of "2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide," testing their anticancer activity against a panel of 60 cancer cell lines. This research underscores the therapeutic potential of compounds structurally related to "this compound" in oncology, with some derivatives showing appreciable inhibition of cancer cell growth (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-7-11(17)16-9-2-1-3-10(6-9)18-12-8-14-4-5-15-12/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDAQWTJULQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324700 |
Source


|
| Record name | 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866157-08-6 |
Source


|
| Record name | 2-chloro-N-(3-pyrazin-2-yloxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)
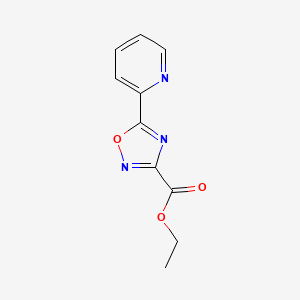


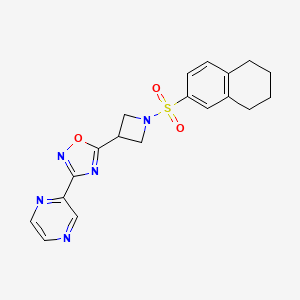
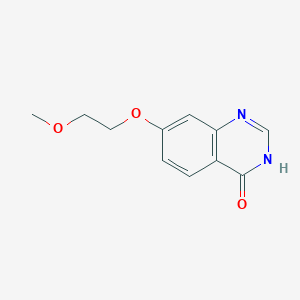
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
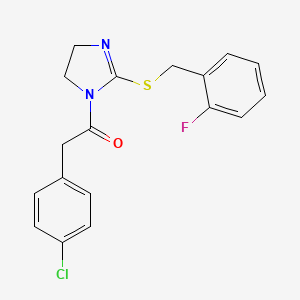

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)
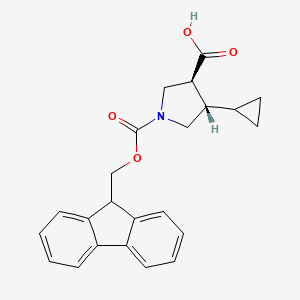
![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)
